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1,2-Dimethyl-1H-indole-3-carbonitrile

Cat. No.: B1298400
CAS No.: 51072-84-5
M. Wt: 170.21 g/mol
InChI Key: QWHVKHABWPGMGT-UHFFFAOYSA-N
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Description

Structural Context within Indole (B1671886) Chemistry

The properties and reactivity of 1,2-Dimethyl-1H-indole-3-carbonitrile are best understood by first examining the foundational indole nucleus from which it is derived.

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com This structural motif is prevalent in a vast array of natural products and biologically active molecules, which underpins its importance. numberanalytics.comresearchgate.net Indole derivatives are integral to thousands of naturally occurring alkaloids and pharmaceuticals. bhu.ac.inchemicalbook.com The essential amino acid tryptophan contains an indole ring, and it serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and a variety of secondary metabolites. wikipedia.orgbiosynth.comnih.gov

In medicinal chemistry, the indole scaffold is a privileged structure, frequently appearing in drugs with diverse therapeutic applications, including anticancer, antidepressant, antimicrobial, and antiviral agents. researchgate.netnih.gov Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing new drug candidates. researchgate.net Consequently, the synthesis of novel indole-based molecules remains a highly active area of research. researchgate.netnih.gov

The specific structure of this compound dictates its chemical behavior and potential applications. The architecture consists of the core indole ring system with three key substituents:

A methyl group at the N1 position: This substitution on the nitrogen atom of the pyrrole ring prevents the formation of N-H hydrogen bonds and influences the molecule's solubility and electronic properties.

A methyl group at the C2 position: Substitution at the C2 position can direct further reactions and modify the steric and electronic environment of the pyrrole ring.

A carbonitrile (cyano) group at the C3 position: The C3 position is the most common site for electrophilic substitution on the indole ring. bhu.ac.in The electron-withdrawing nature of the cyano group significantly alters the reactivity of the indole system. This functional group is particularly valuable as it serves as a versatile synthetic handle, capable of being converted into various other functional groups such as amines, amides, carboxylic acids, and ketones. mdpi.com

The combination of these substituents on the indole framework creates a unique molecule with specific reactivity patterns, making it a useful intermediate in multi-step syntheses. One supplier notes its classification within the product family of "Protein Degrader Building Blocks," indicating its potential use in the development of targeted protein degradation technologies. calpaclab.com

Physicochemical Properties of this compound
PropertyValueSource
CAS Number51072-84-5 calpaclab.comlabsolu.ca
Molecular FormulaC₁₁H₁₀N₂ calpaclab.comlabsolu.ca
Molecular Weight170.2 g/mol calpaclab.comlabsolu.ca
Purity≥98% calpaclab.comlabsolu.ca

Historical Perspective of Indole and Carbonitrile Derivatives in Research

The development of compounds like this compound is the result of over a century of research into the synthesis and functionalization of the indole ring.

The history of indole synthesis is rich with named reactions that have become fundamental tools in organic chemistry. Indole chemistry's origins are tied to the study of the dye indigo (B80030) in the 19th century, leading to Adolf von Baeyer's reduction of oxindole (B195798) to indole in 1866. bhu.ac.inwikipedia.org

One of the most significant and enduring methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgbyjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from a phenylhydrazine (B124118) and an aldehyde or ketone, and it remains a widely used method for preparing substituted indoles. byjus.comwikipedia.org

Over the years, numerous other methods have been developed to address the limitations of the Fischer synthesis and to provide access to a wider range of indole derivatives. These include:

Madelung Synthesis: A base-catalyzed cyclization of 2-(acylamino)-toluenes, often requiring harsh reaction conditions. bhu.ac.inchemicalbook.com

Reissert Synthesis: A multi-step reaction involving the condensation of o-nitrotoluene with an oxalic ester, followed by reduction and cyclization. bhu.ac.inchemicalbook.com

Leimgruber–Batcho Synthesis: A high-yielding, two-step method that is particularly popular in the pharmaceutical industry for creating specifically substituted indoles. wikipedia.org

Modern Catalytic Methods: More recent advancements include palladium-catalyzed reactions, such as the Buchwald modification of the Fischer synthesis, and other transition-metal-catalyzed processes that allow for milder reaction conditions and greater functional group tolerance. wikipedia.orgbeilstein-journals.orgnih.gov

Key Historical Indole Synthesis Methods
Synthesis MethodYear DiscoveredBrief Description
Baeyer's Indole Synthesis1866Reduction of oxindole to indole using zinc dust. bhu.ac.inwikipedia.org
Fischer Indole Synthesis1883Acid-catalyzed cyclization of arylhydrazones. wikipedia.orgbyjus.com
Reissert Synthesis-Multistep synthesis starting from o-nitrotoluene and diethyl oxalate. chemicalbook.com
Madelung Synthesis-Base-catalyzed intramolecular cyclization of N-phenylamides. chemicalbook.com
Leimgruber–Batcho Synthesis1976Efficient, high-yielding synthesis of indoles from o-nitrotoluenes. wikipedia.org

The introduction of the carbonitrile (cyano) group onto the indole scaffold marked a significant step in expanding the synthetic utility of this heterocycle. Indole-3-carbonitrile can be prepared through various methods, such as the dehydration of indole-3-carboxaldehyde (B46971) oxime or the reaction of indole-3-carboxaldehyde with reagents like diammonium hydrogen phosphate (B84403) in 1-nitropropane. orgsyn.org

The 2-cyanoindole unit has also received considerable attention as a building block for more complex molecules. nih.gov Research has demonstrated that the cyano group is a valuable and readily available functional group for preparing a variety of other functionalities. mdpi.com Modern synthetic chemistry often employs cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck) to prepare highly functionalized indole carbonitriles, starting from precursors like iodo-indole-carbonitriles. nih.govmdpi.comnih.gov This strategic functionalization allows chemists to build molecular complexity and access novel chemical space, which is crucial for drug discovery and materials science.

Scope and Research Significance of this compound

While extensive literature on this compound itself is not vast, its research significance can be inferred from its structure and its role as a synthetic intermediate. The presence of the methyl groups at N1 and C2 provides a stable and specifically substituted indole core. The true synthetic value lies in the C3-carbonitrile group.

As a functionalized indole, it serves as a precursor for other important derivatives. For example, the hydrolysis of the nitrile can yield the corresponding 1,2-Dimethyl-1H-indole-3-carboxylic acid, another valuable synthetic intermediate. cymitquimica.comjk-sci.com Its identification as a "Protein Degrader Building Block" is particularly noteworthy. calpaclab.com This suggests its use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are at the forefront of modern therapeutic strategies for targeting and eliminating disease-causing proteins.

Contribution to Advanced Synthetic Strategies

While extensive research specifically detailing the synthetic applications of this compound is still emerging, the broader class of indole-3-carbonitriles is well-established as a valuable precursor for a variety of heterocyclic compounds. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a gateway to a diverse range of molecular structures.

The presence of the methyl groups at the N1 and C2 positions in this compound offers specific advantages. The N-methylation prevents the formation of N-H-related byproducts and can influence the regioselectivity of certain reactions. The C2-methyl group can sterically direct incoming reagents and also participate in or block specific reaction pathways.

One notable application of a closely related compound involves the synthesis of highly substituted pyrazole (B372694) derivatives. For instance, 5-(1,2-dimethyl-1H-indol-3-yl)-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carbonitrile has been synthesized and has demonstrated significant anti-inflammatory properties. nih.gov This highlights the potential of this compound as a scaffold for generating biologically active molecules.

Table 1: Synthetic Transformations of the Indole-3-carbonitrile Scaffold

Reaction TypeReagents and ConditionsProduct TypePotential Application
Reduction of Nitrile e.g., LiAlH4, H2/Raney Ni3-(Aminomethyl)indolesBuilding blocks for pharmaceuticals
Hydrolysis of Nitrile Acid or base catalysisIndole-3-carboxylic acidsPrecursors for various derivatives
Cycloaddition Reactions Dienes, azides, etc.Fused heterocyclic systemsNovel material and drug candidates
Cross-Coupling Reactions Boronic acids, organostannanes (Suzuki, Stille)C-C bond formation at various positionsSynthesis of complex natural products

This table represents general reactivity of the indole-3-carbonitrile scaffold, providing a framework for the potential synthetic utility of the 1,2-dimethyl derivative.

Role in Exploring Novel Chemical Reactivity

The unique electronic nature of this compound makes it an interesting substrate for exploring novel chemical transformations. The indole nucleus is electron-rich and susceptible to electrophilic attack, while the nitrile group is an electron-withdrawing group that can participate in a variety of reactions.

The C-H bonds of the indole ring and the methyl groups offer potential sites for functionalization through modern catalytic methods. Palladium-catalyzed C-H activation, for instance, has been used to arylate the C4 position of indole-3-carbaldehydes, a reaction directed by the carbonyl group. nih.gov While not specifically demonstrated on this compound, such methodologies could potentially be adapted to functionalize its indole core.

Furthermore, the indole C2-C3 double bond can participate in cycloaddition reactions, leading to the formation of complex polycyclic structures. nih.govnih.gov The substitution pattern of this compound would likely influence the stereochemical and regiochemical outcomes of such reactions, offering a platform for investigating the subtleties of these transformations.

Implications for Interdisciplinary Research Areas

The application of this compound and its derivatives extends beyond pure synthetic chemistry, with significant implications for medicinal chemistry and materials science.

In the realm of medicinal chemistry , the indole scaffold is a well-recognized privileged structure found in numerous pharmaceuticals. openmedicinalchemistryjournal.comnih.gov As previously mentioned, a pyrazole derivative of this compound has shown potent anti-inflammatory activity. nih.gov This finding suggests that the this compound core could be a valuable starting point for the design and synthesis of new therapeutic agents. Derivatives of 1H-indole-3-carbonitrile have also been investigated as potent Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancer. nih.gov

In materials science , indole-containing polymers and small molecules have been explored for their electronic and optical properties. The electron-rich nature of the indole ring makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to modulate these properties, opening avenues for the development of novel functional materials.

The study of indole derivatives also has implications for agricultural science . For example, indole-3-acetonitrile, a related compound, has been identified as a molecule with allelopathic properties, meaning it can inhibit the growth of competing plants. nih.gov Research into derivatives like this compound could lead to the development of new, selective herbicides. frontiersin.org

Table 2: Interdisciplinary Applications of Indole Derivatives

Research AreaApplication/Potential ApplicationExample/Related Compound
Medicinal Chemistry Anti-inflammatory agents, Anticancer agents5-(1,2-dimethyl-1H-indol-3-yl)-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov, 1H-indole-3-carbonitrile derivatives as TRK inhibitors nih.gov
Materials Science Organic electronics (OLEDs, OPVs)General application of electron-rich indole scaffolds
Agricultural Science Herbicides, Plant growth regulatorsIndole-3-acetonitrile nih.gov, Indole-3-carboxylic acid derivatives frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B1298400 1,2-Dimethyl-1H-indole-3-carbonitrile CAS No. 51072-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHVKHABWPGMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350584
Record name 1,2-Dimethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51072-84-5
Record name 1,2-Dimethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 1,2 Dimethyl 1h Indole 3 Carbonitrile

Introduction of the Carbonitrile Group at C3 Position

The introduction of a nitrile (-CN) group onto the C3 position of the pre-formed 1,2-dimethyl-1H-indole core is a pivotal transformation. The electron-rich nature of the indole's C3 position makes it a prime target for electrophilic substitution. Various modern synthetic methods have been developed to achieve this cyanation with high efficiency and selectivity.

Direct C-H cyanation represents a highly atom-economical approach, avoiding the need for pre-functionalization of the indole (B1671886) ring. This is typically achieved through transition-metal catalysis, which facilitates the activation of the C-H bond.

Copper catalysis is a prominent method for the C3-cyanation of indoles. These protocols often use safe and readily available cyanide sources. One effective strategy involves a copper-promoted reaction using a combination of an amine, such as N,N,N′,N′-tetramethyl-ethane-1,2-diamine (TMEDA), and an ammonium (B1175870) salt. capes.gov.brrsc.org In this process, an iminium ion intermediate is formed, which is attacked by the indole. Subsequent hydrolysis and reaction with ammonium yield the desired nitrile. capes.gov.brrsc.org Another approach employs ammonium iodide and dimethylformamide (DMF) as a combined source for the cyano group under palladium-free, copper-mediated conditions. nih.gov Mechanistic studies suggest this reaction proceeds through an initial electrophilic iodination at the C3 position, followed by a copper-mediated cyanation.

Catalyst/ReagentCyanide SourceKey Features
CuCl₂ / O₂TMEDA and Ammonium CarbonateSafe and practical procedure using a combination of amine and ammonium as the cyanide source. capes.gov.br
Copper(II) acetate (B1210297)Ammonium Iodide and DMFPalladium-free conditions; proceeds via a two-step sequence of iodination then cyanation. nih.gov

Beyond copper, other transition metals, particularly palladium, have proven highly effective for direct C3-cyanation. Palladium-catalyzed methods can directly functionalize the indole C-H bond. One notable protocol achieves a ligand-free, palladium-catalyzed C3-cyanation using acetonitrile (B52724) (CH₃CN) as a green and accessible cyanide source. rsc.orgnih.gov This reaction demonstrates moderate to good yields through a transition-metal-catalyzed cleavage of the C–CN bond in acetonitrile. rsc.orgnih.gov

Another robust palladium-catalyzed method uses the safe and non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanating agent. pku.edu.cnacs.org This reaction efficiently and selectively introduces a cyano group at the 3-position of N-alkylated indoles like 1,2-dimethyl-1H-indole. pku.edu.cn The process is typically facilitated by an oxidant such as copper(II) acetate to regenerate the active palladium catalyst. pku.edu.cn

Catalyst SystemCyanide SourceKey Features
Pd(OAc)₂Acetonitrile (CH₃CN)Ligand-free, green cyanide source, proceeds via C-CN bond cleavage. rsc.orgnih.gov
Pd(OAc)₂ / Cu(OAc)₂Potassium Ferrocyanide (K₄[Fe(CN)₆])Uses a non-toxic, solid cyanide source; effective for 2-substituted indoles. pku.edu.cn

An alternative, two-step route to the carbonitrile involves the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This classic method is highly effective for introducing a formyl group (-CHO) at the electron-rich C3 position of indoles. ijpcbs.comorganic-chemistry.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, acts as the electrophile. wikipedia.org

The resulting 1,2-dimethyl-1H-indole-3-carboxaldehyde serves as a stable intermediate. This aldehyde can then be converted into the corresponding carbonitrile. A common method for this transformation is the reaction of the aldehyde with reagents that facilitate dehydration of an intermediate oxime. For instance, treating the aldoxime (formed from the aldehyde and hydroxylamine) with the Vilsmeier-Haack reagent itself can yield the nitrile. This demonstrates the versatility of the Vilsmeier reagent, acting first as a formylating agent and subsequently as a dehydrating agent to furnish the final nitrile product.

Multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules like indole-3-carbonitriles in a single step. arkat-usa.org These reactions combine three or more starting materials in one pot, creating multiple bonds and building molecular diversity rapidly.

For the synthesis of indole-3-carbonitrile derivatives, a common MCR approach involves the reaction of an indole, an aldehyde, and a cyanide source such as malononitrile. rsc.orgresearchgate.net For instance, a four-component reaction of 3-cyanoacetyl indole, an aromatic aldehyde, malononitrile, and ammonium acetate can produce highly substituted pyridine-3,5-dicarbonitrile (B74902) structures fused or attached to the indole core. researchgate.net These methods are often catalyzed by simple reagents and are highly atom-economical, minimizing waste and simplifying purification processes. rsc.orgresearchgate.net

Direct C3-Cyanation Methodologies

Regioselective Dimethylation Strategies

The synthesis of the target molecule begins with the formation of the 1,2-dimethyl-1H-indole backbone. Achieving the specific placement of methyl groups at the N1 and C2 positions requires regioselective control.

The N-methylation of the indole nitrogen (N1 position) is a well-established transformation. A variety of methylating agents can be employed, including traditional reagents like methyl iodide or dimethyl sulfate. st-andrews.ac.uk Greener, less toxic alternatives such as dimethyl carbonate (DMC) have also been successfully used, often in the presence of a base or catalyst. st-andrews.ac.uk Phenyl trimethylammonium iodide is another safe and effective reagent for achieving monoselective N-methylation of indoles. nih.gov

Once the N-methylindole is obtained, the second methyl group must be selectively introduced at the C2 position. Direct C2–H methylation of indoles can be challenging due to the inherent preference for reaction at the C3 position. However, modern catalytic systems have overcome this hurdle. For example, a palladium(II)/norbornene cooperative catalysis enables the direct, one-step methylation of the C2–H bond using trimethyl phosphate (B84403) as the methyl source. rsc.org Another strategy involves installing a temporary directing group at the C3 position, such as a pivaloyl group, which can steer transition metals like iridium to selectively activate the adjacent C2–H bond for methylation. rsc.orgnih.gov

Alternatively, the classic Fischer indole synthesis provides a direct route to the 1,2-dimethyl-1H-indole core. jk-sci.comwikipedia.orgthermofisher.com This reaction involves the acid-catalyzed condensation of an N-methyl-N-phenylhydrazine with methyl ethyl ketone (MEK). The reaction proceeds through a hydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring, directly installing the two methyl groups at the desired N1 and C2 positions. wikipedia.orgyoutube.com

N-Alkylation Techniques for N1-Methylation

The introduction of a methyl group at the N1 position of an indole core is a fundamental step in the synthesis of 1,2-dimethyl-1H-indole-3-carbonitrile. This transformation, known as N-alkylation, typically proceeds by deprotonation of the indole N-H group with a suitable base, followed by quenching the resulting indolide anion with a methylating agent.

A widely used and environmentally safer methylating agent is dimethyl carbonate (DMC). google.comresearchgate.net This method often employs a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comgoogle.com The reaction generally proceeds under reflux conditions to afford high yields of the N-methylated product. google.com The use of DMC is advantageous as it is less toxic than traditional methylating agents like methyl iodide and dimethyl sulfate. google.comgoogle.com

Mechanistic studies on the N-methylation of indole with DMC have shown that the catalyst can influence the reaction pathway. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst leads exclusively to the N-methylated product. nih.gov The proposed mechanism involves the initial formation of an N-methylated DABCO cation, which then acts as the methyl donor to the indole. st-andrews.ac.uk

Classical methods using methyl iodide (MeI) in the presence of a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) or a weaker base like potassium carbonate in acetonitrile (CH₃CN) are also effective for achieving N1-methylation. google.comnih.gov The choice of base and solvent system can be tailored depending on the specific substrate and desired reaction conditions.

Table 1: Comparison of N1-Methylation Techniques for Indole Derivatives

Methylating AgentBaseSolventTypical ConditionsKey AdvantagesReference
Dimethyl Carbonate (DMC)Potassium Carbonate (K₂CO₃)DMFReflux (~130 °C)Environmentally friendly, low toxicity, high yield google.com
Dimethyl Carbonate (DMC)DABCO (catalyst)DMF94-95 °CHigh selectivity for N-methylation nih.govst-andrews.ac.uk
Methyl Iodide (MeI)Potassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN) / DMFRefluxCommon, effective method nih.gov

C2-Methylation and its Directed Synthesis

Regioselective methylation at the C2 position of the indole nucleus is more challenging due to the comparable reactivity of other positions, such as C3. Modern synthetic chemistry has overcome this challenge through the use of directing groups and transition-metal-catalyzed C-H activation. nih.gov These methods enable the precise installation of a methyl group at the C2 position, even in the presence of other reactive sites.

One advanced approach involves the use of an iridium(III) catalyst for the C2-selective methylation of indoles. nih.gov In this system, a pivaloyl directing group attached to the indole nitrogen facilitates the regioselective C-H activation at the C2 position. The reaction utilizes potassium methyltrifluoroborate as the methyl source and proceeds through the formation of a five-membered metallocycle intermediate, which favors functionalization at C2 over other positions like C4. nih.gov

Another powerful strategy employs a palladium(II)/norbornene cooperative catalysis system. This method achieves the direct, one-step C2-methylation of free (N-H) indoles, which circumvents the need for pre-installing and later removing a directing group. rsc.org Using trimethyl phosphate as a practical methyl source, this technique demonstrates broad applicability and high functional group tolerance, offering a more streamlined pathway to C2-methylated indoles. rsc.org

Table 2: Directed C2-Methylation Catalytic Systems

Catalyst SystemDirecting Group StrategyMethyl SourceKey FeaturesReference
Iridium(III)Pivaloyl group on N1Potassium methyltrifluoroborateHigh C2 selectivity via 5-membered metallocycle nih.gov
Palladium(II)/NorborneneNone (for free N-H indoles)Trimethyl phosphateDirect, one-step C-H methylation; high functional group tolerance rsc.org

Integrated Synthetic Routes for 1,2-Dimethyl Substitution

The synthesis of this compound necessitates a strategy that combines N1- and C2-methylation. A logical and efficient approach involves a stepwise sequence starting from a readily available precursor, indole-3-carbonitrile.

A representative integrated route would proceed as follows:

N1-Methylation: The starting material, indole-3-carbonitrile, is first subjected to N-methylation. Using the conditions described in section 2.3.1, such as dimethyl carbonate and potassium carbonate in DMF, 1-methyl-1H-indole-3-carbonitrile can be synthesized in high yield. google.comnih.govthermofisher.com

Directed C2-Methylation: The resulting 1-methyl-1H-indole-3-carbonitrile can then undergo a directed C2-methylation. While the nitrile group at the C3 position could potentially influence the reaction, transition metal-catalyzed C-H activation methods are often tolerant of such functional groups. A palladium-catalyzed approach could be employed for the direct methylation of the C2-H bond to yield the final product, this compound.

An alternative overarching strategy is the Fischer indole synthesis, which constructs the indole ring from acyclic precursors. For this compound, this would involve the acid-catalyzed reaction of N-methylphenylhydrazine with a suitable ketone derivative, such as 2-cyanobutan-3-one. This method builds the fully substituted indole core in a single cyclization step. akjournals.com

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, reagents, and byproducts. A combination of chromatographic, crystallization, and extraction techniques is typically employed to achieve high purity.

Chromatographic Separation Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a primary technique for the purification of indole derivatives. rochester.edu The method relies on the differential partitioning of the components of a mixture between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). rochester.edu

For indole-carbonitriles, the stationary phase is typically silica gel (Silica 60). The mobile phase, or eluent, is chosen based on the polarity of the target compound, often determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu A common practice is to select a solvent system where the desired compound has an Rf value of approximately 0.3 on the TLC plate. rochester.edu Solvent systems for indole derivatives are typically binary mixtures of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. rochester.edunih.gov A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with different polarities. nih.gov

Table 3: Common Solvent Systems for Flash Chromatography of Indole Derivatives

Solvent System (Mobile Phase)Compound Polarity SuitabilityReference
Ethyl Acetate / HexaneStandard for compounds of normal polarity rochester.edurochester.edu
Methanol / DichloromethaneEffective for more polar compounds rochester.eduwfu.edu
Ether / Hexane (or Pentane)General purpose, similar to EtOAc/Hexane rochester.edu
Ammonia in Methanol / DichloromethaneUseful for basic (amine-containing) compounds rochester.edu

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds to a high degree. The process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution (mother liquor). rochester.edu

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole derivatives, common recrystallization solvents include single-solvent systems like ethanol (B145695) or solvent pairs like acetone-hexane or methanol-water. rochester.eduorgsyn.orgresearchgate.net In the case of indole-3-carbonitrile, crystallization from an acetone-hexane mixture has been shown to yield pure product. orgsyn.org The process can sometimes be enhanced by using decolorizing agents like activated carbon to remove colored impurities. orgsyn.org

Table 4: Selected Solvents for Recrystallization of Indole Compounds

Solvent / Solvent SystemTypical ApplicationReference
Ethanol (EtOH)General purpose for minor impurities rochester.edu
Acetone / HexaneEffective for indole-3-carbonitrile orgsyn.org
Methanol / WaterUsed for crude indole purification researchgate.net
Acetone / Light Petroleum EtherUsed for sublimed indole-3-carbonitrile orgsyn.org

Advanced Filtration and Extraction Techniques

Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from the reaction mixture after synthesis is complete. akjournals.com This technique partitions solutes between two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., ethyl acetate, dichloromethane, or ether). nih.gov For indole synthesis, extraction is used to remove inorganic salts, water-soluble reagents, and polar byproducts. The organic layers containing the product are combined, washed (e.g., with brine to remove residual water), dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and then the solvent is evaporated to yield the crude product. nih.gov

Filtration is the mechanical separation of a solid from a fluid (liquid or gas) by passing it through a filter medium. In the context of synthesis, it is used to collect the crude solid product after it precipitates from the reaction mixture or to isolate the purified crystals after recrystallization. orgsyn.org

More advanced techniques include using ionic liquids as an extraction medium for separating indole from complex mixtures like wash oil, which can achieve high extraction efficiencies. bohrium.comrsc.orgnih.gov While not directly applied to the final product, these advanced extraction principles highlight the ongoing development of more efficient and environmentally benign separation processes. rsc.org

Green Chemistry Principles in this compound Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of indole derivatives, solvent-free or "neat" reaction conditions represent a significant advancement. nih.gov These reactions are typically conducted by mixing the reactants without any solvent, often with the aid of heating or mechanical grinding.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting solvent-free reactions. organic-chemistry.org The application of microwave irradiation can accelerate reaction rates, improve yields, and often allows for reactions to be performed without a solvent. organic-chemistry.orgresearchgate.net For instance, the Bischler indole synthesis, a classical method for preparing indoles, can be adapted to solvent-free conditions using microwave irradiation, providing a greener alternative to traditional methods that rely on organic solvents. organic-chemistry.org While a specific solvent-free synthesis for this compound is not extensively detailed in the literature, the successful application of these techniques to similar indole structures, such as 2-arylindoles and 2-methyl-1H-indole-3-carboxylate derivatives, suggests their potential applicability. organic-chemistry.orgmdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Indole Derivatives

FeatureConventional SynthesisGreen Synthesis (Solvent-Free/Microwave)
Solvent Typically uses volatile organic solvents (e.g., DMF, Acetonitrile)Minimal or no solvent used nih.govorganic-chemistry.org
Energy Source Conventional heating (oil bath)Microwave irradiation researchgate.netmdpi.com
Reaction Time Often several hours to daysSignificantly reduced (minutes to a few hours) organic-chemistry.orgmdpi.com
Environmental Impact Higher, due to solvent waste and energy consumptionLower, due to waste reduction and energy efficiency
Yields VariableOften improved yields organic-chemistry.org

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by providing alternative reaction mechanisms with lower activation energies. jocpr.com In the synthesis of indole derivatives, both metal-based and metal-free catalysts are employed to enhance performance.

Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are powerful tools for the functionalization of the indole nucleus. nih.gov For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using a palladium-catalyzed intramolecular oxidative coupling, which can be enhanced by microwave irradiation. mdpi.com The use of catalysts like Pd(OAc)₂ and Cu(OAc)₂ can facilitate the cyclization of enamine intermediates to form the indole ring with high yields and regioselectivity. mdpi.comtandfonline.com Such catalytic cycles often require only a small amount of the catalyst, which can sometimes be recycled and reused, further adding to the green credentials of the process. researchgate.net

Furthermore, the development of metal-free catalytic systems is a growing area of interest. Simple molecules like ammonium chloride have been used as catalysts in one-pot, three-component reactions to synthesize complex indole-containing structures. dergipark.org.tr These methods offer the advantage of using catalysts that are typically cheaper, less toxic, and more environmentally benign than heavy metal catalysts.

Table 2: Examples of Catalysts in Indole Synthesis

Catalyst SystemReaction TypeAdvantages
Pd(OAc)₂ / Cu(OAc)₂Intramolecular Oxidative CouplingHigh efficiency, good yields, regioselectivity mdpi.com
Copper(I) bromide (CuBr)Michael-type reactionHigh atom economy, catalyst recyclability researchgate.net
Ammonium Chloride (NH₄Cl)One-pot multi-component reactionInexpensive, low toxicity, metal-free dergipark.org.tr
p-Toluene sulfonic acidCondensation reactionMetal-free, efficient for multi-component synthesis dergipark.org.tr

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with high atom economy generates minimal waste, as most of the atoms from the starting materials become part of the final product. monash.edu

Addition and rearrangement reactions are inherently atom-economical as they, by definition, incorporate all or most of the reactant atoms into the product. primescholars.com In contrast, substitution and elimination reactions often have lower atom economy due to the formation of stoichiometric byproducts. When designing a synthesis for this compound, prioritizing reaction types with high atom economy is crucial for minimizing waste.

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

For example, a hypothetical synthesis of this compound via a multi-component reaction that directly combines three starting materials into the final product would likely have a higher atom economy than a multi-step synthesis involving protection/deprotection steps and stoichiometric reagents that are not incorporated into the final structure. One-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly effective in minimizing waste from solvent usage, purification, and isolation of intermediates. dergipark.org.tr

By carefully selecting starting materials and designing a synthetic route that maximizes the incorporation of these materials into the this compound structure, the generation of chemical waste can be significantly reduced, aligning the synthesis with the core principles of green and sustainable chemistry. jocpr.com

Iii. Advanced Spectroscopic and Structural Characterization of 1,2 Dimethyl 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 1,2-Dimethyl-1H-indole-3-carbonitrile. By analyzing the interactions of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms that constitute the molecule.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the fused benzene (B151609) ring and the protons of the two methyl groups.

The aromatic region (typically δ 7.0-8.0 ppm) displays a complex pattern arising from the four protons (H-4, H-5, H-6, and H-7). The specific chemical shift of each proton is influenced by its position relative to the electron-donating nitrogen atom and the electron-withdrawing nitrile group. Protons H-4 and H-7 are generally found further downfield due to their proximity to the pyrrole (B145914) ring and the nitrile group, respectively. The coupling constants (J-values), which measure the interaction between neighboring protons, are critical for assigning these signals. For instance, ortho-coupling (³JHH) between adjacent protons (e.g., H-4/H-5, H-5/H-6, H-6/H-7) typically ranges from 7-9 Hz, while meta-coupling (⁴JHH, e.g., H-4/H-6) is smaller (2-3 Hz).

The two methyl groups give rise to sharp singlet peaks in the upfield region of the spectrum. The N-methyl (N-CH₃) protons are typically observed around δ 3.7-4.0 ppm, while the C2-methyl (C2-CH₃) protons appear further upfield, generally around δ 2.4-2.7 ppm. The integration of these signals confirms the presence of three protons for each methyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4~7.7 - 7.9d or dd³J ≈ 7-9, ⁴J ≈ 1-2
H-5~7.2 - 7.4t or td³J ≈ 7-9
H-6~7.2 - 7.4t or td³J ≈ 7-9
H-7~7.5 - 7.7d or dd³J ≈ 7-9, ⁴J ≈ 1-2
N-CH₃~3.8s-
C2-CH₃~2.5s-

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound will show eleven distinct signals, corresponding to its eleven carbon atoms (the molecular formula is C₁₁H₁₀N₂).

The carbon atom of the nitrile group (C≡N) is typically found in the δ 115-120 ppm range. The quaternary carbon C-3, to which the nitrile is attached, is significantly shifted upfield to around δ 85-95 ppm due to the shielding effect of the nitrile group. The other quaternary carbons of the indole (B1671886) ring (C-2, C-3a, C-7a) can be identified by their lack of signal in DEPT-135 experiments and their characteristic chemical shifts. The carbons of the benzene ring (C-4, C-5, C-6, C-7) resonate in the aromatic region (δ 110-140 ppm). The methyl carbons (N-CH₃ and C2-CH₃) appear in the upfield region, with the N-CH₃ carbon typically around δ 30-35 ppm and the C2-CH₃ carbon at approximately δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~140 - 145
C3~85 - 95
C3a~128 - 132
C4~120 - 125
C5~120 - 125
C6~125 - 130
C7~110 - 115
C7a~135 - 140
C≡N~115 - 120
N-CH₃~30 - 35
C2-CH₃~10 - 15

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, confirming the H-4/H-5, H-5/H-6, and H-6/H-7 connectivities, which helps in assigning the specific positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal (H-4 to C-4, etc.) and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying and assigning quaternary carbons. For instance, the protons of the N-CH₃ group would show correlations to C-2 and C-7a. The protons of the C2-CH₃ group would correlate with C-2 and C-3. Aromatic proton H-7 would show a key correlation to the quaternary carbon C-3a, helping to piece the entire indole framework together.

Variable-temperature (VT) NMR is a technique used to study dynamic processes within a molecule, such as conformational changes or restricted rotation, that occur on the NMR timescale. ox.ac.ukoxinst.com For a relatively rigid, planar molecule like this compound, significant conformational isomerism is not expected at room temperature. The indole ring system is aromatic and flat, and rotation around the bonds connecting the methyl and nitrile groups to the ring is generally rapid. Therefore, VT-NMR studies would likely show little change in the spectrum over a typical temperature range and are not commonly employed for the structural analysis of such compounds, unless investigating specific intermolecular interactions or aggregation phenomena at very low temperatures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₁H₁₀N₂), the nominal molecular weight is 170.22 g/mol . matrixscientific.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 170. This peak is typically prominent due to the stability of the aromatic indole ring system.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃): A cleavage of the N-CH₃ or C2-CH₃ bond would result in a fragment ion at m/z 155 (M-15). This is often a major fragmentation pathway.

Loss of hydrogen cyanide (HCN): The nitrile group can be lost, leading to a fragment at m/z 143 (M-27).

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule.

The calculated monoisotopic mass of this compound (C₁₁H₁₀N₂) is 170.0844. An HRMS measurement confirming a mass very close to this value would provide unambiguous evidence for the molecular formula C₁₁H₁₀N₂, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: Key Mass Spectrometry Data for this compound

AnalysisExpected ValueInformation Provided
Molecular Ion (M⁺˙)m/z 170Confirms nominal molecular weight.
HRMS (Exact Mass)170.0844 (for C₁₁H₁₀N₂)Confirms elemental composition.
Major Fragmentm/z 155Indicates loss of a methyl group ([M-CH₃]⁺).

X-ray Crystallography for Solid-State Structure Determination

While a specific crystallographic study for this compound was not found, a detailed analysis of its close structural isomer, 1,3-dimethyl-1H-indole-2-carbonitrile , provides significant insight into the likely structural characteristics. The data presented in the following subsections pertains to this isomer and serves as a robust model for understanding the solid-state structure. nih.gov

The crystalline form of 1,3-dimethyl-1H-indole-2-carbonitrile was determined to belong to the monoclinic crystal system. nih.gov The specific space group was identified as P2₁/c. nih.gov This space group is common for organic molecules and indicates a centrosymmetric crystal packing. nih.gov

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8066 (18)
b (Å)15.359 (3)
c (Å)13.480 (3)
β (°)95.67 (3)
V (ų)1814.4 (7)
Z8

This data corresponds to the structural isomer 1,3-dimethyl-1H-indole-2-carbonitrile. nih.gov

The molecular structure of 1,3-dimethyl-1H-indole-2-carbonitrile reveals that the indole ring system is nearly planar. The dihedral angle between the pyrrole and the fused benzene ring is minimal, with values of 1.32 (7)° and 0.75 (7)° for the two independent molecules in the asymmetric unit. nih.gov This planarity is a characteristic feature of the indole scaffold.

The asymmetric unit of the 1,3-dimethyl-1H-indole-2-carbonitrile crystal contains two independent molecules. nih.gov Both of these molecules are essentially planar, with root-mean-square deviations of 0.014 and 0.016 Å. nih.gov This observation of multiple molecules in the asymmetric unit suggests subtle differences in their packing environments within the crystal.

The crystal structure of 1,3-dimethyl-1H-indole-2-carbonitrile was refined to a final R-factor of 0.048. nih.gov The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov There was no significant disorder reported in the crystal structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of an indole derivative typically shows a number of characteristic peaks. For this compound, the most prominent and diagnostic absorption would be from the nitrile (C≡N) stretching vibration. This band is typically strong and appears in a relatively clean region of the spectrum, making it easily identifiable. The aromatic C-H stretching vibrations of the indole ring would appear at wavenumbers above 3000 cm⁻¹. The C-H stretching vibrations of the two methyl groups would be observed in the region of 2850-3000 cm⁻¹. The aromatic C=C stretching vibrations within the indole ring system would give rise to a series of bands in the 1450-1620 cm⁻¹ region. Finally, C-H bending vibrations for the aromatic ring and the methyl groups would be present in the fingerprint region below 1500 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2200 - 2260
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 2970
Aromatic C=CStretching1450 - 1620
Methyl C-HBending1375 - 1450
Aromatic C-HOut-of-plane Bending700 - 900

This table represents typical IR absorption ranges for the functional groups present in this compound, based on data for related indole compounds.

Carbonitrile Vibrational Frequencies

The carbonitrile (C≡N) group is a powerful infrared probe due to its strong, sharp absorption band in a region of the infrared spectrum that is relatively free from other interfering absorptions.

Detailed Research Findings: The vibrational stretching frequency of the nitrile group (νC≡N) is highly sensitive to its electronic environment. For nitriles conjugated with an aromatic system, like the indole ring, this frequency typically appears in the range of 2220-2240 cm⁻¹. The substitution on the indole ring, including the electron-donating methyl groups at the N-1 and C-2 positions, influences the electronic distribution within the molecule, which in turn affects the force constant of the C≡N bond.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carbonitrile (C≡N)Stretching (ν)2220 - 2240Strong (IR), Medium (Raman)

Indole Ring Vibrations

The vibrations of the indole ring itself provide a characteristic fingerprint in the IR and Raman spectra, allowing for confirmation of the core structure.

Detailed Research Findings: The vibrational spectrum of the indole ring is complex, featuring contributions from the fused benzene and pyrrole rings. Key vibrational modes include C-H stretching, C=C aromatic stretching, and various in-plane and out-of-plane bending vibrations.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹, often seen as a group of weaker bands.

Aromatic C=C Stretching: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations within the benzene and pyrrole portions of the indole ring. researchgate.net

Methyl Group Vibrations: The two methyl groups (at N-1 and C-2) will exhibit characteristic symmetric and asymmetric C-H stretching vibrations near 2850-2960 cm⁻¹ and bending vibrations around 1350-1470 cm⁻¹. researchgate.net

Ring "Breathing" Modes: These vibrations, often found in the fingerprint region below 1000 cm⁻¹, are characteristic of the entire ring system.

The substitution pattern on the indole ring influences the precise frequencies and intensities of these bands. The spectrum of the parent compound, indole, shows characteristic peaks for N-H stretching (around 3400 cm⁻¹) and aromatic C=C stretching (1508-1616 cm⁻¹). researchgate.net In this compound, the N-H band is absent and replaced by vibrations associated with the N-CH₃ group.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Multiple weak to medium bands
Aliphatic C-H Stretch (Methyl)2850 - 2960From the two CH₃ groups
Aromatic C=C Stretch1450 - 1620Characteristic strong bands for the indole ring researchgate.net
C-H Bend (Methyl)1350 - 1470Symmetric and asymmetric bending modes researchgate.net
=C-H Out-of-Plane Bend700 - 900Strong bands, sensitive to substitution pattern

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the indole ring, which acts as a chromophore.

Detailed Research Findings: The parent indole molecule typically exhibits two main absorption bands in its UV spectrum. The first, a higher energy band (¹Lₐ transition), appears around 200-220 nm, while the second, a lower energy band (¹Lₑ transition) with fine structure, is observed around 260-290 nm.

The electronic transitions in this compound are expected to be influenced by the substituents. The two methyl groups are weak auxochromes (electron-donating), which typically cause a small bathochromic (red) shift. The carbonitrile group at the 3-position is a chromophore and an electron-withdrawing group that extends the conjugation. This is expected to cause a more significant bathochromic shift of the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted indole. For example, indole-3-acetaldehyde shows distinct maxima at 244, 260, and 300 nm, demonstrating the effect of a C-3 substituent. researchgate.net

CompoundApproximate λₘₐₓ (nm)Electronic Transition
Indole~270-280¹Lₑ
Indole~210-220¹Lₐ
Indole-3-Carboxylic Acid~278¹Lₑ researchgate.net
This compoundExpected > 280¹Lₑ (Predicted bathochromic shift)

Iv. Chemical Reactivity and Transformation Mechanisms of 1,2 Dimethyl 1h Indole 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indole and its derivatives. The high electron density of the heterocyclic ring makes it significantly more reactive towards electrophiles than benzene (B151609), often by a factor of up to 10¹³. pearson.comnih.gov This heightened reactivity allows for substitutions to occur under milder conditions. quimicaorganica.org

In unsubstituted indoles, electrophilic attack overwhelmingly favors the C3 position of the pyrrole (B145914) ring. ic.ac.ukquora.com The mechanism involves the attack of an electrophile by the π-system of the indole, leading to the formation of a cationic intermediate known as a sigma complex. masterorganicchemistry.com

Attack at C3 is preferred because the resulting intermediate is the most stable. The positive charge can be delocalized over the C2 atom and, crucially, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. pearson.comquora.com In contrast, attack at the C2 position forces the positive charge to be localized in a way that breaks the benzene ring's aromatic sextet, resulting in a much less stable, higher-energy intermediate. rsc.org

In the case of 1,2-Dimethyl-1H-indole-3-carbonitrile, the C3 position is already occupied by the carbonitrile group. This blockage prevents direct electrophilic substitution at the most reactive site. Consequently, electrophilic attack must occur at other positions on the indole ring.

The reactivity of the indole ring in this compound is modulated by three substituents: the N1-methyl group, the C2-methyl group, and the C3-carbonitrile group.

Activating Groups: The methyl groups at the N1 and C2 positions are electron-donating groups (EDGs) through an inductive effect. lumenlearning.com They increase the electron density of the indole ring system, thereby activating it towards electrophilic attack compared to an unsubstituted indole. Studies on methyl-substituted indoles have shown that N-methylation and C2-methylation enhance the reaction rate in electrophilic substitutions. clockss.org

Deactivating Group: The carbonitrile (cyano) group at the C3 position is a strong electron-withdrawing group (EWG) due to both induction and resonance. libretexts.org It deactivates the aromatic ring by reducing its electron density, making it less nucleophilic and thus less reactive towards electrophiles.

The net effect is a complex balance between the activating influence of the two methyl groups and the deactivating influence of the carbonitrile group. With the C2 and C3 positions blocked, electrophilic substitution is directed to the benzene portion of the molecule (the C4, C5, C6, and C7 positions). The precise location of the substitution is determined by the combined directing effects of the heterocyclic ring and its substituents, often leading to a mixture of isomers.

Substituent Position Electronic Effect Influence on EAS Reactivity
MethylN1Electron-Donating (Inductive)Activating
MethylC2Electron-Donating (Inductive)Activating
CarbonitrileC3Electron-Withdrawing (Resonance/Inductive)Deactivating

Nucleophilic Reactions Involving the Carbonitrile Group

The carbon atom of the carbonitrile group (-C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. This polarity makes it a target for nucleophiles, leading to a variety of addition and hydrolysis reactions.

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglumenlearning.com This transformation proceeds through an amide intermediate. byjus.com For this compound, hydrolysis yields 1,2-Dimethyl-1H-indole-3-carboxylic acid.

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgcommonorganicchemistry.com The reaction involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. lumenlearning.com

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with a strong aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The initial product is a carboxylate salt, which must be subsequently acidified with a strong acid to protonate it and yield the final carboxylic acid. libretexts.orgchemistrysteps.com

Reaction Reagents Conditions Intermediate Final Product
Acid HydrolysisDilute H₂SO₄ or HClHeat (Reflux)1,2-Dimethyl-1H-indole-3-carboxamide1,2-Dimethyl-1H-indole-3-carboxylic acid
Base HydrolysisAqueous NaOH or KOH, then H₃O⁺1. Heat (Reflux)2. Acidification1,2-Dimethyl-1H-indole-3-carboxamide1,2-Dimethyl-1H-indole-3-carboxylic acid

The carbonitrile group can be readily reduced to a primary amine, specifically an aminomethyl group (-CH₂NH₂). chemguide.co.ukwikipedia.org This provides a synthetic route to (1,2-Dimethyl-1H-indol-3-yl)methanamine. Common and effective methods for this reduction include the use of metal hydrides or catalytic hydrogenation. studymind.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that efficiently converts nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. studymind.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Catalysts such as Raney Nickel, platinum, or palladium are commonly employed for this transformation. wikipedia.orgcommonorganicchemistry.com This method is often preferred in industrial settings. studymind.co.uk

Reducing Agent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous Ether (e.g., THF)2. Aqueous workup(1,2-Dimethyl-1H-indol-3-yl)methanamine
Catalytic Hydrogenation (H₂)Metal Catalyst (e.g., Raney Ni, Pd/C)Elevated pressure and temperature(1,2-Dimethyl-1H-indol-3-yl)methanamine

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that can add across the carbon-nitrogen triple bond of the carbonitrile group. masterorganicchemistry.comlibretexts.org

The reaction of this compound with a Grignard reagent, for example, results in the formation of an intermediate imine-magnesium salt. This intermediate is stable under the anhydrous reaction conditions. Subsequent hydrolysis of this intermediate with aqueous acid breaks the carbon-nitrogen double bond, yielding a ketone. masterorganicchemistry.com This two-step sequence provides a versatile method for synthesizing various 3-acylindole derivatives.

General Reaction with Grignard Reagent:

Addition: this compound + R-MgX → Intermediate imine salt

Hydrolysis: Intermediate imine salt + H₃O⁺ → 1-(1,2-Dimethyl-1H-indol-3-yl)-ketone + NH₃

This reaction effectively converts the carbonitrile group into a carbonyl group while attaching the R-group from the Grignard reagent, forming a new carbon-carbon bond. libretexts.orgyoutube.com

Rearrangement Reactions

Rearrangement reactions in indole chemistry often involve the migration of substituents to form more stable isomers. While specific studies detailing the rearrangement of this compound are not extensively documented, plausible transformations can be inferred from the behavior of related indole derivatives. One such class of reactions is the 1,2-alkyl shift, a type of intramolecular rearrangement where an alkyl group migrates to an adjacent atom. wikipedia.orglibretexts.org In the context of indole synthesis, uni-muenchen.dersc.org-alkyl shifts have been observed to proceed from intermediates to afford 3-alkylindoles. rsc.org

Another potential, though less direct, rearrangement pathway for substituted indoles involves cascade transformations. For instance, the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles proceeds through a spiroisoxazole intermediate that undergoes a diastereoselective rearrangement. nih.gov Although this specific pathway is not directly applicable to this compound, it highlights the capacity of the indole scaffold to undergo complex structural reorganizations under appropriate conditions. The stability of the 1,2-dimethyl-3-cyano substitution pattern makes spontaneous rearrangement unlikely without significant energetic input or specific catalytic activation.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. The indole nucleus can participate as a 2π component (via the C2-C3 double bond) or a 4π component in these reactions. However, the reactivity of this compound in such transformations is significantly modulated by its substitution pattern. The C-2 position is blocked by a methyl group, and the C-3 position bears an electron-withdrawing nitrile group, which deactivates the C2-C3 double bond towards reactions with electron-deficient dienophiles in typical Diels-Alder [4+2] cycloadditions. researchgate.net

Conversely, the electron-deficient nature of the C2-C3 bond could make it a suitable partner in inverse-electron-demand cycloadditions or in 1,3-dipolar cycloadditions with electron-rich dipoles. mdpi.com Dearomative cycloadditions, where the aromaticity of the indole ring is disrupted, are a prominent class of reactions for functionalizing the indole core. For example, dearomative (4+3) cycloadditions of 3-alkenylindoles with oxyallyl cations are known to produce complex cyclohepta[b]indoles. nih.gov While the subject compound lacks the required 3-alkenyl group for this specific transformation, it underscores the potential for the indole core to engage in diverse cycloaddition pathways, provided a suitable reactive partner and conditions are employed.

Derivatization Strategies for Structural Modification

Structural modification of this compound can be achieved by targeting various sites on the molecule, including the indole nitrogen, the carbon framework of the heterocyclic and benzene rings, and the nitrile functional group itself.

In many indole derivatives, the N-H proton is acidic and can be readily removed by a base, allowing for subsequent N-alkylation or N-acylation. rsc.org However, in this compound, the nitrogen atom is already substituted with a methyl group. This precludes typical N-functionalization reactions that require an N-H bond. Therefore, derivatization strategies at this position would necessitate more forcing conditions, potentially involving reactions of the N-methyl group itself, such as demethylation or oxidation, though such transformations are not commonly reported for this specific substrate.

C-functionalization offers diverse avenues for modifying the structure of this compound. These strategies can be categorized by the targeted position.

Functionalization of the Nitrile Group: The cyano group at the C-3 position is a versatile functional handle. It can undergo hydrolysis to form the corresponding carboxylic acid or amide, reduction to an aminomethyl group, or react with organometallic reagents to yield ketones. These transformations provide entry into a wide array of other indole-3-substituted compounds. nih.gov

Functionalization of the C-2 Methyl Group: The methyl group at the C-2 position can potentially be functionalized via radical halogenation or metallation followed by quenching with an electrophile, although this can be challenging due to the competing reactivity of other sites.

C-H Functionalization of the Benzene Ring: Directing group-assisted C-H functionalization has emerged as a powerful strategy for regioselective modification of the typically less reactive benzene portion (C4-C7 positions) of the indole ring. nih.gov While the nitrile group is not a classical directing group for this purpose, transition-metal-catalyzed C-H activation protocols could potentially achieve functionalization at these positions. beilstein-journals.orgchim.it For instance, palladium-catalyzed C-H arylation has been used to modify the C4, C5, C6, and C7 positions of various indole substrates, often relying on a directing group at the N-1 position. nih.gov

The table below summarizes potential C-functionalization strategies applicable to the indole core, based on general methodologies.

PositionReaction TypePotential ReagentsExpected Product Type
C-3 (Nitrile)HydrolysisH3O+ or OH-, heatIndole-3-carboxylic acid
C-3 (Nitrile)ReductionLiAlH4 or H2/catalyst3-(Aminomethyl)indole
C-3 (Nitrile)Grignard ReactionR-MgBr, then H3O+3-Acylindole (Ketone)
C4-C7Electrophilic Aromatic SubstitutionBr2, HNO3/H2SO4Halogenated or Nitrated Indole
C4-C7Directed C-H ArylationPd catalyst, Aryl halideAryl-substituted Indole

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling is a definitive tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. In indole chemistry, isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) have been employed to clarify mechanisms ranging from biosynthesis to synthetic reactions like the Fischer indole synthesis. nih.govyoutube.com

For a substrate like this compound, isotopic labeling could be used to probe several potential reactions. For example, in a hypothetical C-H activation/functionalization reaction at the benzene ring, deuterating the C4-C7 positions and monitoring for a kinetic isotope effect (KIE) could determine if C-H bond breaking is the rate-determining step.

A recently developed gold(I)-catalyzed hydrogen isotope exchange reaction provides a mild and highly regioselective method for labeling indole derivatives. chemrxiv.org This methodology allows for the selective deuteration of C3-substituted indoles at the C2 position. chemrxiv.org Applying this or similar techniques to synthesize an isotopically labeled version of this compound would be the first step in conducting detailed mechanistic studies of its subsequent transformations.

Kinetic Studies of Reaction Pathways

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative insight into reaction mechanisms, transition states, and the influence of various parameters like concentration, temperature, and catalysts. The kinetics of reactions involving the indole nucleus have been investigated, particularly for electrophilic substitution, which typically occurs fastest at the C-3 position. uni-muenchen.de

For this compound, the C-3 position is blocked, meaning electrophilic attack would be directed to the benzene ring or potentially the C-2 methyl group, likely at a much slower rate. A kinetic study of such a reaction would reveal the relative activation energies for substitution at different positions.

V. Computational Chemistry and Theoretical Studies on 1,2 Dimethyl 1h Indole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 1,2-Dimethyl-1H-indole-3-carbonitrile have been found in published literature.

Geometry Optimization and Molecular Conformation

No published data on the optimized geometry (bond lengths, bond angles, dihedral angles) or conformational analysis of this compound using DFT methods are available.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Surfaces)

Calculated values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or visualizations of the molecular electrostatic potential surface for this specific compound have not been reported.

Vibrational Frequency Calculations and Comparison with Experimental IR/Raman

There are no available theoretical vibrational frequency calculations for this compound that would allow for a comparison with experimental infrared or Raman spectra.

NMR Chemical Shift Predictions and Validation

While experimental ¹H NMR data has been noted in patent literature, no theoretical NMR chemical shift predictions using DFT or other methods for validation purposes have been found for this compound.

Absorption Spectrum Prediction (TD-DFT)

No TD-DFT studies to predict the electronic absorption spectrum (UV-Vis) of this compound are available in the scientific literature.

Molecular Dynamics (MD) Simulations

No records of molecular dynamics simulations being performed on this compound to study its dynamic behavior or interactions were found.

Conformational Dynamics in Solution and Solid State

The conformational flexibility of this compound is largely dictated by the near-planar indole (B1671886) ring system. Theoretical studies on analogous indole derivatives confirm that the bicyclic indole core exhibits a high degree of planarity. For instance, crystallographic data for the isomeric compound 1,3-dimethyl-1H-indole-2-carbonitrile shows that its indole ring is almost coplanar, with a minimal dihedral angle between the pyrrole (B145914) and benzene (B151609) rings. nih.gov A similar planarity is expected for this compound.

The primary sources of conformational variance would arise from the rotation of the two methyl groups attached to the nitrogen (N1) and carbon (C2) atoms. However, the rotational barriers for these methyl groups are typically low. In the solid state, the molecule is likely to adopt a low-energy conformation where steric hindrance is minimized. In solution, the molecule would explore a wider range of conformations, though the planar indole backbone remains the dominant structural feature. Computational studies on related indole structures, such as 1H-indole-3-acetic acid, have utilized methods like molecular dynamics and density functional theory (DFT) to scan the conformational space and identify the most stable conformers. researchgate.net

Table 1: Predicted Conformational Features of this compound
Molecular FragmentExpected GeometryBasis for Prediction
Indole Ring SystemEssentially planarHigh degree of aromaticity; Supported by crystallographic data of analogous indole structures. nih.govnih.gov
C3-Carbonitrile GroupLinearsp hybridization of the carbon and nitrogen atoms in the nitrile group.
N1-Methyl GroupFree rotation (low barrier)Rotation around the N1-C(methyl) single bond.
C2-Methyl GroupFree rotation (low barrier)Rotation around the C2-C(methyl) single bond.

Intermolecular Interactions and Aggregation Behavior

In the condensed phase, the aggregation behavior of this compound is governed by various non-covalent intermolecular interactions. Based on studies of similar indole derivatives, several key interactions can be predicted.

π–π Stacking: The planar, electron-rich indole ring is highly susceptible to π–π stacking interactions. In the crystal structure of 1,3-dimethyl-1H-indole-2-carbonitrile, strong aromatic π–π stacking interactions are the primary forces establishing the molecular packing, with centroid-centroid separations as short as 3.5569 Å. nih.gov Such interactions are expected to be a dominant feature in the solid-state structure of this compound, leading to aggregated columnar or layered structures.

C–H···π Interactions: Weak hydrogen bonds involving the methyl C–H groups as donors and the aromatic π-system of an adjacent indole ring as an acceptor are also likely. These interactions are known to contribute to the crystal packing stability of related compounds like ethyl 1,3-dimethyl-1H-indole-2-carboxylate. nih.gov

Dipole-Dipole Interactions: The polar carbonitrile group introduces a significant dipole moment, which can lead to dipole-dipole interactions that influence molecular alignment in the solid state.

Table 2: Potential Intermolecular Interactions for this compound
Interaction TypeDescriptionSignificanceSupporting Evidence (from Analogs)
π–π Stacking Face-to-face or offset stacking of the aromatic indole rings.A primary driving force for molecular aggregation and crystal packing.Observed as a dominant interaction in the crystal packing of 1,3-dimethyl-1H-indole-2-carbonitrile. nih.gov
C–H···π A weak hydrogen bond between a C-H bond (from a methyl group) and the π-electron cloud of a neighboring indole ring.Contributes to the stability and specificity of the crystal lattice.Identified in the crystal structure of ethyl 1,3-dimethyl-1H-indole-2-carboxylate. nih.gov
Dipole-Dipole Electrostatic interactions between the permanent dipoles of the polar nitrile groups.Influences the orientation of molecules within the crystal lattice.Inferred from the presence of the polar -C≡N group.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of this compound by quantifying its electronic properties. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For an indole derivative, the region around the indole nitrogen is typically electron-rich, while the areas near the electron-withdrawing nitrile group are electron-deficient, making them susceptible to nucleophilic attack.

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com

Table 3: Key Quantum Chemical Descriptors and Their Implications
DescriptorInformation ProvidedPredicted Reactivity Implication for this compound
HOMO-LUMO Gap Electronic excitability, chemical reactivity, and kinetic stability. bohrium.comA significant gap would suggest high stability. The indole ring is the likely location of the HOMO (electron donor).
Molecular Electrostatic Potential (MEP) Maps of electron density and charge distribution. tandfonline.comPredicts sites for electrophilic attack (e.g., C3 position of indole) and nucleophilic attack (e.g., carbon of the nitrile group).
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer, hyperconjugation, and delocalization. bohrium.comQuantifies the stabilization energy arising from electron delocalization across the aromatic system.
Fukui Functions Local reactivity and site selectivity. tandfonline.comPinpoints specific atoms most susceptible to electrophilic or nucleophilic attack.

Molecular Docking Studies (if applicable to interactions)

While specific molecular docking studies for this compound were not identified in the search results, this computational technique is widely applied to the indole scaffold to predict and analyze interactions with biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov Docking simulations place a ligand (the small molecule) into the binding site of a receptor and evaluate the feasibility of the interaction.

Molecular docking programs calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and its target. A lower (more negative) binding energy suggests a more stable ligand-receptor complex and potentially higher biological activity. For example, docking studies of other indole derivatives have reported binding energies ranging from -7 to -9 kcal/mol against various protein targets, indicating strong interactions. nih.gov Similar studies could be performed on this compound to screen for potential biological activities.

Beyond predicting affinity, docking studies provide a detailed, three-dimensional view of the specific interactions that stabilize the ligand in the receptor's binding pocket. These interactions typically include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often involving the nonpolar indole ring and aliphatic side chains of amino acids.

π-Stacking or Cation-π Interactions: Involving the aromatic indole ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan).

In studies on analogous compounds, indole derivatives were shown to form hydrogen bonds with residues like Arginine, Histidine, and Asparagine within protein binding sites. nih.gov

Table 4: Illustrative Ligand-Receptor Interactions for Indole Analogs from Docking Studies
Indole AnalogProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesReference
Indole-based HydrazideFungal Protein (1EA1)-7.28ARG326, HIS392, GLN72, VAL395, ASN102 nih.gov
1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehydeS. aureus receptorNot specifiedNot specified researchgate.net

This table provides examples from related indole compounds to illustrate the type of data obtained from molecular docking, as specific data for this compound is not available.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including reaction pathways, the structures of intermediates, and the energies of transition states. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of the lowest-energy path from reactants to products.

For reactions involving the indole core, such as electrophilic substitution or multicomponent reactions, theoretical studies can:

Identify the Rate-Determining Step: By calculating the activation energies for each step in a proposed mechanism, the slowest step (the one with the highest energy transition state) can be determined. researchgate.net

Predict Reaction Products: By comparing the energies of different possible products and the barriers to their formation, the most likely outcome of a reaction can be predicted. researchgate.net

Analyze Solvent Effects: Using models like the Polarizable Continuum Model (PCM), the influence of the solvent on the reaction mechanism and energetics can be simulated. researchgate.net

For instance, theoretical investigations into three-component reactions involving an indole, an isocyanide, and a dicarboxylate have successfully mapped out plausible reaction pathways and identified the rate-determining steps, providing clarity that complements experimental kinetic studies. researchgate.net Similar methodologies could be applied to understand the synthesis and reactivity of this compound.

Vi. Advanced Materials Science Applications of 1,2 Dimethyl 1h Indole 3 Carbonitrile

Organic Electronics Applications

The field of organic electronics leverages the tunable properties of carbon-based molecules for applications in devices such as light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaics. The performance of these devices is intrinsically linked to the charge transport and luminescent characteristics of the organic materials employed.

Charge Transport Properties

In related indole-based materials, charge transport is influenced by factors such as π-π stacking interactions between adjacent molecules. The planarity of the indole (B1671886) ring system can facilitate close packing, which in turn can lead to effective orbital overlap for charge hopping. The methyl groups at the 1 and 2 positions of 1,2-Dimethyl-1H-indole-3-carbonitrile may influence the solid-state packing and, consequently, the charge transport characteristics. Theoretical studies on related indole derivatives have investigated the impact of substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining the efficiency of charge injection and transport in electronic devices.

Luminescence Characteristics

Indole and its derivatives are well-known for their fluorescent properties. While specific luminescence data for this compound is not extensively documented, the general photophysical behavior of the indole scaffold suggests that it is likely to exhibit fluorescence. The emission wavelength and quantum yield of indole derivatives can be significantly altered by the nature and position of substituents on the indole ring.

For instance, the introduction of electron-donating or electron-withdrawing groups can modify the intramolecular charge transfer (ICT) character of the excited state, leading to shifts in the emission spectra. The cyano group (-CN) at the 3-position of this compound is an electron-withdrawing group, which can influence the electronic transitions and potentially lead to interesting luminescent properties. Research on other indole derivatives has demonstrated that such modifications can tune the emission color across the visible spectrum, a desirable feature for applications in OLEDs and fluorescent probes.

Photonic Materials Research

Photonics is a field that involves the generation, detection, and manipulation of light. Organic materials with specific optical properties are of great interest for applications in photonics, including nonlinear optics and fluorescent sensing.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical switching and frequency conversion. Organic molecules with extended π-conjugation and significant intramolecular charge transfer are promising candidates for NLO materials.

While there is no specific research on the NLO properties of this compound, studies on other indole derivatives suggest that this class of compounds can exhibit NLO behavior. For example, computational and experimental investigations of Indole-7-carboxaldehyde have indicated the potential for good NLO activity due to a significant dipole moment and hyperpolarizability. arxiv.org Similarly, research on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives has explored their nonlinear absorption and refraction properties. The presence of the electron-donating indole ring and the electron-withdrawing nitrile group in this compound creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for enhancing NLO responses. Further experimental and theoretical studies would be necessary to quantify the NLO properties of this specific compound.

Fluorescent Probes and Dyes

The inherent fluorescence of the indole scaffold makes it a valuable component in the design of fluorescent probes and dyes for various sensing and imaging applications. The sensitivity of the indole fluorescence to the local environment allows for the development of probes that can detect changes in polarity, pH, and the presence of specific analytes.

Although specific applications of this compound as a fluorescent probe have not been reported, the general principles of probe design suggest its potential in this area. The indole core can serve as the fluorophore, and the nitrile group or other positions on the ring could be functionalized to introduce specific recognition sites for target molecules or ions. For instance, various indole-based fluorescent probes have been developed for the detection of biologically relevant species. mdpi.comresearchgate.net The tunability of the photophysical properties of the indole ring through chemical modification is a key advantage in the rational design of new fluorescent sensors.

Polymer Science and Materials Building Blocks

In polymer science, small molecules with reactive functional groups can serve as essential building blocks (monomers) for the synthesis of new polymers with tailored properties. The indole moiety can be incorporated into polymer chains to impart specific electronic, optical, or thermal characteristics.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient public information available on the specific applications of the chemical compound This compound in the fields of advanced materials science as requested.

Specifically, a thorough review of scientific literature did not yield detailed research findings, data, or characterization studies pertaining to the use of this compound in:

VI. Advanced Materials Science Applications

Supramolecular Chemistry and Self-Assembly

The existing body of scientific literature does not appear to contain in-depth studies on the fabrication of thin films using this compound, nor does it detail its behavior and properties within supramolecular structures or self-assembly processes. Consequently, the creation of a scientifically accurate and detailed article that strictly adheres to the provided outline is not possible at this time due to the lack of foundational research data on these specific topics for this particular compound.

While research exists on the broader class of indole derivatives in materials science, the strict constraint to focus solely on this compound prevents the inclusion of such related, but distinct, information.

Therefore, the requested article focusing on the advanced materials science applications of this compound cannot be generated.

Vii. Conclusion and Future Research Directions for 1,2 Dimethyl 1h Indole 3 Carbonitrile

Summary of Current Research Landscape

1,2-Dimethyl-1H-indole-3-carbonitrile is a distinct heterocyclic compound built upon the indole (B1671886) scaffold, a structure of significant interest in medicinal and materials chemistry. atmiya.net The current body of scientific literature indicates that this specific molecule, while known and characterized, remains relatively underexplored compared to other indole derivatives. Its primary role in published research has been as a chemical intermediate or a building block for the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of pyrazole (B372694) derivatives, demonstrating its utility in constructing varied heterocyclic systems. nih.gov The existing data provides foundational knowledge of its synthesis and basic properties, but a comprehensive understanding of its chemical reactivity, physical properties, and potential applications is still lacking. This leaves a vast and fertile ground for future investigation, positioning this compound as a molecule with untapped potential.

Unexplored Synthetic Avenues

While established methods for the synthesis of this compound exist, modern synthetic organic chemistry offers a plethora of advanced techniques that could lead to more efficient, scalable, and environmentally benign production routes. Many elegant synthetic routes to indole derivatives have been developed, including multi-component reactions and transition-metal-catalyzed methods. rsc.org The application of these contemporary strategies to this specific target molecule is a significant area for future research.

Key unexplored avenues include palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, which have been successfully used to create functionalized indole-2-carbonitriles. mdpi.comnih.gov These methods could be adapted to build complexity directly onto the this compound core. Furthermore, microwave-assisted synthesis, which has been shown to accelerate the formation of related 2-methyl-1H-indole-3-carboxylate derivatives, could drastically reduce reaction times and improve yields. mdpi.com Exploring classic methods like the Fischer indole synthesis with modern catalysts could also provide novel entry points to this compound and its analogues. researchgate.net

Table 1: Potential Synthetic Methods for Exploration

Method Potential Advantage Relevant Precursors
Fischer Indole Synthesis High efficiency, classic and well-understood mechanism. researchgate.net Phenylhydrazine (B124118) derivatives and ketones/aldehydes.
Palladium-Catalyzed Cross-Coupling High functional group tolerance, allows for late-stage diversification. nih.gov Halogenated indole precursors and various coupling partners.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, and process intensification. mdpi.com N-aryl enamines or similar intermediates.
Multi-Component Reactions (MCRs) High atom economy, operational simplicity, and rapid assembly of molecular complexity. nih.gov Simple starting materials like aldehydes, amines, and nitriles.

Potential for Novel Chemical Transformations

The chemical architecture of this compound features two primary sites for chemical modification: the nitrile group and the indole nucleus. The nitrile (cyano) group is a versatile functional handle that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

The indole ring itself is an electron-rich aromatic system susceptible to electrophilic substitution, typically at the C5 or C6 positions, given that the C3 position is already substituted. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could yield a library of novel derivatives with modified electronic and steric properties. These transformations, which are standard for the indole class, remain largely unreported for this specific dimethylated analogue. rsc.org

Table 2: Potential Chemical Transformations

Reaction Type Reagents Potential Product
Nitrile Hydrolysis H₃O⁺ / Heat 1,2-Dimethyl-1H-indole-3-carboxylic acid
Nitrile Reduction LiAlH₄ or H₂/Catalyst (1,2-Dimethyl-1H-indol-3-yl)methanamine
Electrophilic Bromination N-Bromosuccinimide (NBS) 5-Bromo-1,2-dimethyl-1H-indole-3-carbonitrile
Friedel-Crafts Acylation Acyl chloride / AlCl₃ 5-Acetyl-1,2-dimethyl-1H-indole-3-carbonitrile

Advanced Characterization Techniques for Deeper Insights

While standard characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry have been used to confirm the structure of indole derivatives, a deeper understanding of this compound requires the application of more advanced analytical techniques. derpharmachemica.comcsic.es

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would allow for unambiguous assignment of all proton and carbon signals, confirming connectivity and providing detailed structural information. Single-crystal X-ray diffraction would offer definitive proof of the three-dimensional structure in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like π-π stacking, which are crucial for understanding its properties in materials. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), could provide insights into the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and predicted reactivity, guiding further experimental work.

Emerging Applications in Materials Science

The indole nucleus is a privileged structure not only in pharmaceuticals but also in materials science, primarily due to its electron-rich nature and rigid planar structure. Indole derivatives have been investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to create materials with desirable photophysical or electronic properties. For example, its derivatives could be explored as hole-transporting materials or as components of fluorescent sensors. The nitrile group offers a convenient point for polymerization or grafting onto other materials, suggesting potential applications in the development of functional polymers. One study has noted the use of an indole derivative in a photorefractive polyacrylate, highlighting the potential for this class of compounds in advanced optical materials. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular discovery and synthesis. researchgate.net For a molecule like this compound, AI and machine learning (ML) could significantly accelerate its research trajectory.

Retrosynthesis Planning : AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose novel and efficient synthetic pathways that may not be obvious to a human chemist. nih.govnih.gov This could rapidly identify the most viable routes for synthesizing new derivatives.

Property Prediction : ML models, trained on large datasets of chemical structures and their properties, can predict the physicochemical, electronic, and even biological properties of this compound and its virtual derivatives. acs.org This allows for in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis.

Reaction Optimization : AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, making the synthesis of these compounds more efficient and sustainable. acs.org

By leveraging these computational tools, researchers can navigate the vast chemical space surrounding this compound more effectively, unlocking its potential in a fraction of the time required by traditional research methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Dimethyl-1H-indole-3-carbonitrile?

  • Methodological Answer : A palladium-catalyzed direct cyanation of indoles using K₄[Fe(CN)₆] is a robust method. The reaction involves coupling 1,2-dimethylindole with a cyanide source under controlled conditions (e.g., 85–87°C). Key parameters include catalyst loading (e.g., PdCl₂), solvent choice (DMF or toluene), and stoichiometric control of reagents. Purification via column chromatography (toluene/ethyl acetate) yields the product with >95% purity. Confirmatory data include 1H^1H NMR (δ 3.68 ppm for N–CH₃, δ 2.55 ppm for C–CH₃) and IR (C≡N stretch at 2204 cm1^{-1}) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Look for aromatic protons (δ 7.21–7.64 ppm) and methyl groups (δ 2.55 ppm for C–CH₃ and δ 3.68 ppm for N–CH₃).
  • 13C^{13}C NMR : Peaks at δ 84.8 ppm (C≡N) and δ 145.6 ppm (aromatic carbons adjacent to nitrile) confirm the nitrile group and indole backbone.
  • IR Spectroscopy : A sharp peak at ~2200–2220 cm1^{-1} confirms the nitrile functional group .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • GHS Classification : Acute toxicity (oral/dermal/inhalation, Category 4), skin/eye irritation (Category 2), and specific organ toxicity (Category 3).
  • Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid ignition sources.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K.
  • Refinement : Employ SHELXL for small-molecule refinement (R-factor < 0.05) and ORTEP-3 for visualizing thermal ellipsoids and bond angles. For example, a related spiro-indole-carbonitrile structure (R-factor = 0.073) was resolved using SHELX protocols .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π contacts) .

Q. What strategies enhance the bioactivity of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Fragment-Based Drug Design : Introduce substituents (e.g., allyl, cyclopropyl) at the indole C2/C7 positions to improve binding to DYRK1A kinase. For example, 2-allyl-7-chloro derivatives showed IC₅₀ values < 1 µM.
  • Synthetic Routes : Use Sonogashira cross-coupling (PdCl₂(PPh₃)₂/CuI) to attach alkynes or aryl groups. Purify via recrystallization (n-hexane/ethyl acetate) to achieve >99% purity .

Q. How do computational models predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., C3 nitrile as an electron-withdrawing group directs electrophiles to C4/C7 positions).
  • Mechanistic Insights : Simulate transition states for nitration or halogenation to predict regioselectivity. Validate with experimental 1H^1H NMR kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.